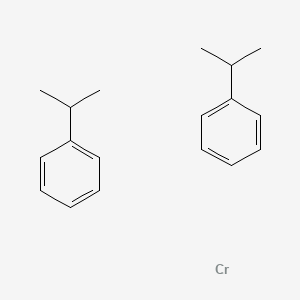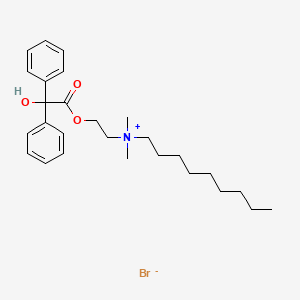![molecular formula C13H18N4O5 B15345847 diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 5427-17-8](/img/structure/B15345847.png)
diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound featuring a pyrrole ring substituted with various functional groups. Its intricate structure and unique properties make it an intriguing subject of study in various fields of science and industry.
Synthetic Routes and Reaction Conditions
The synthesis typically involves a multi-step process:
Starting Materials: Precursors often include compounds with pyrrole rings and specific esters.
Key Reactions:
Condensation Reactions: To introduce the carbamoylhydrazinylidene moiety.
Esterification: To form the diethyl ester functionalities.
Methylation: To introduce the methyl group at the 3-position.
Reaction Conditions:
Temperature: Often conducted under controlled temperatures, possibly ranging from room temperature to slightly elevated temperatures.
Catalysts and Solvents: Specific catalysts like acids or bases, and solvents like ethanol or dichloromethane may be used.
Industrial Production Methods
Scale-Up Process: In an industrial setting, similar synthetic routes are followed but scaled up with considerations for efficiency and cost-effectiveness. Reactor design and flow chemistry might be employed for continuous production.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, altering its functional groups and possibly leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can modify its carbamoylhydrazinylidene groups, potentially converting them to amines or other reduced forms.
Substitution: The pyrrole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Conditions: May involve reagents like alkyl halides or acyl chlorides under conditions tailored to promote specific substitutions.
Major Products Formed
Chemistry
Used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis and material science.
Biology
Potential applications in drug development, given its structural similarity to biologically active molecules. It could act as a scaffold for designing novel pharmaceuticals.
Medicine
Investigated for potential therapeutic uses, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
Applied in the creation of specialty chemicals, materials science research, and possibly in the development of functional dyes or polymers.
Molecular Targets and Pathways
The exact mechanism can vary based on its application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating biochemical pathways. The carbamoylhydrazinylidene group may form hydrogen bonds or other interactions critical to its activity.
Similar Compounds
This compound can be compared to other pyrrole derivatives like:
Pyrrole-2-carboxylate
3,4-Dimethylpyrrole-2,5-dicarboxylate
Pyrrole-2,5-dicarboxylic acid diethyl ester
Properties
CAS No. |
5427-17-8 |
|---|---|
Molecular Formula |
C13H18N4O5 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H18N4O5/c1-4-21-11(18)9-7(3)10(12(19)22-5-2)16-8(9)6-15-17-13(14)20/h6,16H,4-5H2,1-3H3,(H3,14,17,20)/b15-6+ |
InChI Key |
IMPLDXBVDDSILK-GIDUJCDVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)/C=N/NC(=O)N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


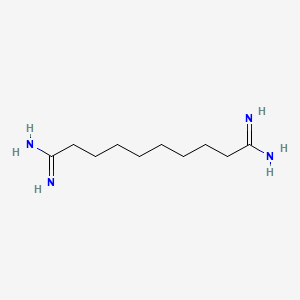
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)
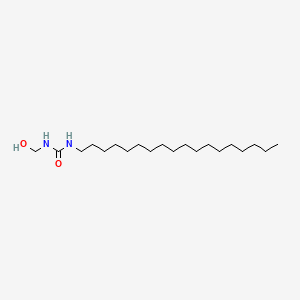

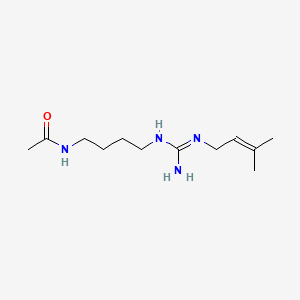
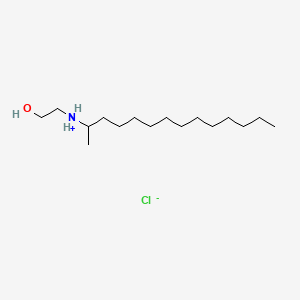
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
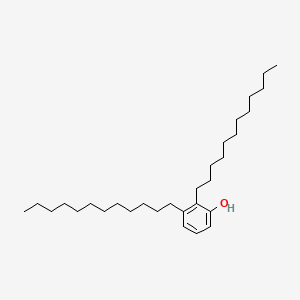

![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

